4-(Octylamino)pyridine, also known as N-octylpyridin-4-amine, finds application in scientific research primarily as a precursor for the synthesis of other important compounds. One notable example is Octenidine, a broad-spectrum antimicrobial agent with disinfectant properties []. The octyl amine group of 4-(Octylamino)pyridine plays a crucial role in the synthesis of Octenidine [].
4-(Octylamino)pyridine is an organic compound characterized by the molecular formula C₁₃H₂₂N₂ and a molecular weight of 206.33 g/mol. It features a pyridine ring substituted with an octylamino group at the fourth position, making it a member of the pyridine family. This compound typically appears as a light to dark brown solid and is soluble in organic solvents such as ethanol and chloroform .
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
Research indicates that 4-(Octylamino)pyridine exhibits biological activities such as:
Several synthesis methods for 4-(Octylamino)pyridine have been documented:
4-(Octylamino)pyridine finds applications in various fields:
Interaction studies involving 4-(Octylamino)pyridine have focused on its binding affinity with various biological targets. These studies help in understanding how the compound interacts at a molecular level, which is crucial for drug design and development. Notably, its interactions with enzymes and receptors relevant to disease pathways are being investigated to assess its therapeutic potential .
Several compounds share structural similarities with 4-(Octylamino)pyridine. Here are a few notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Aminopyridine | C₅H₆N₂ | Simpler structure; used in dye synthesis |
| N-Octylaniline | C₁₃H₁₈N | Lacks the pyridine ring; used in polymers |
| 2-Octylpyridine | C₁₃H₁₈N | Different position of alkyl substitution; distinct reactivity |
| 3-Octylpyridine | C₁₃H₁₈N | Varying position of substitution affects biological activity |
Uniqueness: The unique positioning of the octylamino group on the pyridine ring distinguishes 4-(Octylamino)pyridine from these compounds, influencing its solubility and biological activity significantly compared to other similar structures.
Corrosive;Acute Toxic;Irritant;Environmental Hazard